molecular formula C6H8N4O B1167369 TRIISOSTEARYL TRILINOLEATE CAS No. 103213-22-5

TRIISOSTEARYL TRILINOLEATE

Cat. No.: B1167369
CAS No.: 103213-22-5
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Description

Triisostearyl Trilinoleate ( 103213-22-5) is a synthetic ester compound primarily utilized in research for its skin-conditioning and emollient properties . Its key research value lies in its function as a high-viscosity emollient, making it a subject of interest in the development and study of cosmetic formulations, particularly for its moisturizing characteristics and ability to impart gloss . The compound is a trimer of linoleic acid (an octadeca-9,12-dienoic acid) esterified with isostearyl alcohol (iso-1-octadecanol) . In a research context, this reagent is valuable for investigating mechanisms related to skin conditioning and viscosity control . Its emollient function is characterized by its ability to soften and smooth the skin, while its viscosity-controlling properties allow scientists to study and modulate the thickness and flow of product formulations . Research applications often focus on its performance as a substantive agent that offers both emolliency and good binding properties in model systems . This product is labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research and are essential tools for scientific investigations, experimentation, and analysis . They are not intended for use in diagnostic procedures or for any clinical or personal application . By using this product, you acknowledge that it is not to be employed for the diagnosis, mitigation, treatment, or prevention of any disease or condition .

Properties

CAS No.

103213-22-5

Molecular Formula

C6H8N4O

Origin of Product

United States

Chemical Synthesis and Mechanistic Derivatization Studies

The production of TRIISOSTEARYL TRILINOLEATE, a triester formed from the reaction of trilinoleic acid and isostearyl alcohol, is a testament to the precision of modern organic synthesis. The core of its formation lies in the esterification process, a fundamental reaction in organic chemistry.

Esterification Reaction Pathways and Catalysis

The primary route to this compound is through the direct esterification of trilinoleic acid with isostearyl alcohol. This reaction involves the condensation of the carboxylic acid groups of trilinoleic acid with the hydroxyl groups of isostearyl alcohol, resulting in the formation of three ester linkages and the elimination of three molecules of water.

The choice of catalyst is crucial in driving this reaction towards high yields and purity. Both chemical and enzymatic catalysts are employed in the synthesis of large esters.

Chemical Catalysis: Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective in promoting esterification. google.commdpi.com However, for sterically hindered molecules like isostearyl alcohol and the bulky trilinoleic acid, stronger Lewis acids or solid acid catalysts may be preferred to overcome steric hindrance and facilitate the reaction. acs.orgcsic.es Metal salts, such as ferric chloride hexahydrate, have also been shown to be effective catalysts for the esterification of long-chain acids and alcohols. acs.org

Enzymatic Catalysis: Lipases are increasingly utilized as biocatalysts for the synthesis of cosmetic esters. greengredients.it These enzymes offer several advantages, including high selectivity, milder reaction conditions, and reduced by-product formation. Immobilized lipases are particularly attractive for industrial applications as they can be easily separated from the reaction mixture and reused. The synthesis of trilinolein (B126924), a structurally related triglyceride, has been successfully achieved using Novozym 435, an immobilized lipase (B570770). cosmileeurope.eu This suggests that a similar enzymatic approach could be highly effective for the production of this compound.

Optimization of Reaction Conditions and Yields

Achieving optimal yields and purity of this compound necessitates careful control over several reaction parameters. The molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time are all critical factors that must be fine-tuned.

For esterification reactions, a slight excess of the alcohol component is often used to shift the equilibrium towards the product side. The removal of water, a byproduct of the reaction, is also essential to drive the reaction to completion. This can be achieved through azeotropic distillation or by using a vacuum.

The optimization of these parameters is often carried out using statistical methods, such as factorial design, to identify the most influential factors and their optimal levels. rsc.orgresearchgate.net For instance, in the synthesis of other esters, parameters like acid excess, temperature, vacuum, and time have been systematically varied to significantly increase conversion rates. rsc.org

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterRationale for OptimizationPotential Range
Molar Ratio (Isostearyl Alcohol : Trilinoleic Acid) Influences reaction equilibrium and ensures complete conversion of the acid.3:1 to 4:1
Catalyst Concentration Affects reaction rate; excess can lead to side reactions.0.1% to 5% (w/w of reactants)
Reaction Temperature Impacts reaction kinetics; higher temperatures can lead to degradation.100°C to 180°C
Reaction Time Determines the extent of conversion.4 to 24 hours
Vacuum/Inert Atmosphere Facilitates water removal and prevents oxidation of unsaturated fatty acids.10 to 100 mbar

Characterization of Molecular Structure and Purity in Synthetic Products

The confirmation of the molecular structure and the assessment of purity are paramount in the production of this compound. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural analysis of esters. illinois.eduepfl.ch In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the isostearyl and trilinoleate moieties would be expected. For instance, the protons on the carbon adjacent to the ester oxygen would appear in a distinct region, while the numerous methylene (B1212753) and methyl protons of the long alkyl chains would create a complex but characteristic pattern. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the double bonds in the linoleate (B1235992) chains, and the various aliphatic carbons. researchgate.netsemanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. researchgate.netorgchemboulder.comresearchgate.net The FTIR spectrum of this compound would be characterized by a strong absorption band in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. orgchemboulder.com Other significant peaks would include those for the C-O stretching of the ester linkage (around 1000-1300 cm⁻¹) and the C-H stretching and bending vibrations of the long alkyl chains. researchgate.netacs.org

Table 2: Expected Spectroscopic Data for this compound

TechniqueKey Functional Group/Structural FeatureExpected Chemical Shift/Frequency Range
¹H NMR Ester (-COO-CH₂-) protonsδ 3.5 - 4.5 ppm
Olefinic (=CH-) protonsδ 5.2 - 5.4 ppm
Methylene (-CH₂-) and Methyl (-CH₃) protonsδ 0.8 - 2.5 ppm
¹³C NMR Carbonyl (C=O) carbonδ 170 - 175 ppm
Olefinic (=C) carbonsδ 125 - 135 ppm
Aliphatic (-CH₂-, -CH₃) carbonsδ 10 - 40 ppm
FTIR Ester C=O stretch1735 - 1750 cm⁻¹
Ester C-O stretch1000 - 1300 cm⁻¹
Alkyl C-H stretch2850 - 2960 cm⁻¹

Chromatographic Methods for Purity Assessment and Component Analysis

Chromatographic techniques are essential for determining the purity of synthesized this compound and for analyzing the composition of the reaction mixture.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of triglycerides and other large, non-volatile esters. nih.govdss.go.th This technique separates compounds based on their hydrophobicity. For a complex mixture resulting from the synthesis of this compound, HPLC can separate the desired product from unreacted starting materials (isostearyl alcohol and trilinoleic acid) and any partially esterified intermediates. The use of a suitable detector, such as a mass spectrometer (LC-MS), can provide further structural information and confirmation of the identity of the separated components. sielc.com

Gas Chromatography (GC): While the high molecular weight and low volatility of this compound pose challenges for conventional GC analysis, high-temperature GC (HT-GC) can be employed. nih.govresearchgate.net This technique utilizes columns and conditions designed for the analysis of large molecules. Prior to analysis, derivatization of the sample to more volatile forms, such as fatty acid methyl esters (FAMEs), can also be performed to analyze the fatty acid composition. However, for the intact analysis of the triester, HT-GC coupled with mass spectrometry (GC-MS) would be the method of choice. researchgate.net

Novel Derivatization Strategies and Functionalization Research

The presence of multiple double bonds within the trilinoleate backbone of this compound offers a rich platform for further chemical modification and functionalization. aocs.org These modifications can lead to the development of novel derivatives with tailored properties for specific applications.

Epoxidation and Ring-Opening Reactions: The double bonds in the linoleate chains are susceptible to epoxidation, a reaction that introduces reactive oxirane rings into the molecule. nih.govfraunhofer.de These epoxide groups can then be subjected to ring-opening reactions with various nucleophiles, such as alcohols, amines, or other carboxylic acids, to introduce new functional groups and create a diverse range of derivatives. researchgate.netmdpi.comkhanacademy.org This strategy allows for the synthesis of polyols, which can be used as building blocks for polyurethanes and other polymers.

Olefin Metathesis: Olefin metathesis is a powerful tool for the transformation of unsaturated compounds. ias.ac.inresearchgate.net Cross-metathesis of this compound with other olefins could be used to shorten or modify the alkyl chains of the linoleate moieties, leading to new esters with different physical and chemical properties. researchgate.net This could be a route to producing novel lubricants or cosmetic ingredients.

Other Functionalization Reactions: A variety of other addition reactions can be performed on the double bonds, including hydrogenation to produce a saturated analogue, or radical additions to introduce a wide range of functional groups. The ester linkages themselves can also be targeted for transesterification reactions to exchange the isostearyl groups with other alcohol moieties, further expanding the library of accessible derivatives.

The exploration of these derivatization strategies holds significant promise for expanding the utility of this compound beyond its current applications and for the development of new, high-performance materials.

Scale-Up Considerations in Academic Synthesis

The transition from laboratory-scale (milligram-to-gram) synthesis to larger, kilogram-scale production within an academic or pilot-plant setting presents a unique set of challenges, particularly for a molecule as complex as this compound. This large, sterically hindered ester requires careful consideration of reaction conditions, equipment, and purification methods that differ significantly from small-scale preparations. The primary goal in scaling up is to achieve consistent product quality and yield safely and efficiently, which involves more than simply increasing the quantity of reactants.

Key challenges in the academic scale-up of this compound synthesis revolve around managing reaction kinetics, heat transfer, mass transfer, and downstream processing. The high viscosity of the reactants and the final product can impede efficient mixing and thermal regulation, while the reversible nature of esterification necessitates effective strategies for water removal to drive the reaction to completion.

On a small laboratory scale, the synthesis of esters is often performed in simple round-bottom flasks with magnetic stirring and heating mantles. youtube.com However, this setup is inadequate for larger volumes due to inefficient mixing and poor heat distribution. As the reaction volume increases, the surface-area-to-volume ratio decreases, making it difficult to maintain uniform temperature control. youtube.com For kilogram-scale synthesis in an academic pilot plant, a jacketed glass reactor is essential. youtube.com This type of reactor allows for precise temperature regulation by circulating a heating or cooling fluid through the outer jacket, which is critical for controlling the reaction rate and preventing the formation of side products. youtube.com

The exothermic or endothermic nature of the esterification reaction becomes much more significant at a larger scale. A runaway reaction in a 500 mL flask is vastly different from one in a 50-liter reactor. youtube.com Therefore, an internal temperature probe is crucial to monitor the actual temperature of the reaction mixture in real-time, allowing for immediate adjustments to the heating or cooling system to prevent thermal runaway. youtube.com

Efficient mixing is critical to ensure that the reactants—trilinolein and isostearyl alcohol—and the catalyst are homogeneously distributed, maximizing the reaction rate. In larger reactors, mechanical overhead stirrers with appropriately designed impellers (e.g., anchor or turbine stirrers) are necessary to handle the increased volume and viscosity. Poor mixing can lead to localized "hot spots," temperature gradients, and ultimately, a non-uniform product.

Furthermore, the esterification reaction produces water as a byproduct. To drive the equilibrium toward the product side, this water must be continuously removed. nih.gov While a Dean-Stark trap is effective at the lab scale, its efficiency can decrease upon scale-up. In a pilot-plant setting, removal of water might be achieved by applying a vacuum to the reactor, which lowers the boiling point of the water and facilitates its removal, or by sparging the reaction mixture with an inert gas like nitrogen.

ParameterLab Scale (e.g., 1-gram)Academic Scale-Up (e.g., 1-kilogram)
Reactor Round-bottom flaskJacketed glass reactor (e.g., 20 L)
Heating Heating mantleCirculating thermal fluid in reactor jacket
Mixing Magnetic stir barMechanical overhead stirrer
Water Removal Dean-Stark trapVacuum distillation or nitrogen sparging
Purification Silica gel column chromatographyMulti-step filtration, solvent extraction, and potentially tangential flow filtration

The choice of catalyst is a critical consideration during scale-up. While homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, their removal from the final product on a large scale is problematic and can generate significant aqueous waste.

For a large-scale academic synthesis, heterogeneous solid acid catalysts or enzymatic catalysts are often preferred. jku.at Immobilized enzymes, such as Candida antarctica lipase B (CALB), offer a sustainable alternative, operating under milder conditions which can prevent side reactions and lead to a purer product. nih.govmdpi.com The primary advantage of a solid or immobilized catalyst is the ease of its removal from the reaction mixture post-synthesis—typically through simple filtration. researchgate.net This simplifies the purification process significantly. However, mass transfer limitations can sometimes slow the reaction rate when using heterogeneous catalysts, and the higher initial cost of enzymes may be a factor in an academic setting. mdpi.com

Catalyst TypeAdvantages for Scale-UpDisadvantages for Scale-Up
Homogeneous Acid (e.g., H₂SO₄) - Low cost
  • High reaction rates
  • - Difficult to remove from product
  • Corrosive
  • Generates acidic waste
  • Heterogeneous Solid Acid - Easily removed by filtration
  • Reusable
  • - Potentially lower activity than homogeneous catalysts
  • Can be prone to fouling
  • Immobilized Enzyme (e.g., Lipase) - High selectivity, fewer byproducts
  • Mild reaction conditions
  • Easily removed and reusable
  • Environmentally friendly
  • - Higher initial cost
  • Potential for slower reaction rates
  • Sensitive to temperature and pH
  • Purifying a large, non-polar, and viscous molecule like this compound presents a significant challenge at scale. Laboratory-scale purification often relies on column chromatography, a technique that is impractical and prohibitively expensive for kilogram quantities due to the massive amounts of solvent and stationary phase required.

    Therefore, non-chromatographic methods must be developed. The scaled-up purification process would likely involve several steps:

    Catalyst Removal: Filtration to remove a heterogeneous or enzymatic catalyst. If a homogeneous catalyst is used, it would require neutralization followed by multiple aqueous washes, which can lead to emulsion formation with a surfactant-like molecule.

    Removal of Unreacted Starting Materials: Unreacted isostearyl alcohol and trilinolein can potentially be removed via vacuum distillation, though the high boiling points of these large molecules may make this challenging.

    Solvent Extraction: Liquid-liquid extraction could be used to wash away polar impurities.

    Decolorization and Deodorization: Treatment with activated carbon or clay may be necessary to remove colored or odorous impurities that can form at elevated reaction temperatures.

    The complexity and potential for yield loss during purification are among the most significant hurdles when transitioning from a benchtop procedure to a pilot-scale process. nih.gov Each step must be carefully optimized to maximize purity while minimizing product loss.

    Interfacial Phenomena and Emulsion/dispersion Science Research

    Fundamental Mechanisms of Interfacial Adsorption and Film Formation

    The adsorption of Triisostearyl Trilinoleate at an interface is governed by its amphiphilic nature, albeit weakly pronounced. The ester groups provide some polar character, while the long, branched hydrocarbon chains are distinctly nonpolar. This allows the molecule to orient itself at an oil-water interface, reducing the energy of the system. The bulky and branched nature of its isostearyl and trilinoleate moieties leads to the formation of a sterically hindering film at the interface. This film is not densely packed due to the branching, which influences its permeability and viscoelastic properties.

    Role of this compound in Multiphase System Stability

    In multiphase systems, such as emulsions, the stability is of paramount importance. This compound contributes to this stability through several mechanisms.

    Investigation of Flocculation, Coalescence, and Ostwald Ripening Kinetics

    Influence on Interfacial Tension Dynamics and Relaxation Processes

    The adsorption of any surface-active molecule at an interface leads to a reduction in interfacial tension. While not a primary surfactant, this compound does exhibit surface activity. The extent of this reduction depends on its concentration and the nature of the oil and water phases. The dynamics of this process, including the rate of adsorption and the response of the interface to deformation (relaxation processes), are crucial for emulsion formation and stability. The bulky nature of this compound likely leads to slower adsorption kinetics compared to smaller surfactant molecules. The resulting interfacial film would possess a certain viscoelasticity, which helps to dampen thermal fluctuations and mechanical stresses, further enhancing emulsion stability.

    Phase Behavior Studies in Binary and Ternary Systems

    The phase behavior of this compound in combination with other components is critical for formulation design.

    Phase Diagram Construction and Analysis

    Constructing phase diagrams for binary and ternary systems containing this compound, a solvent (like water), and another oil or a surfactant would reveal the regions of stability for different phases (e.g., single-phase microemulsions, multiphase emulsions). While specific, publicly available phase diagrams for systems with this compound are scarce, the general principles of phase behavior would apply. The large molecular volume and branched structure of this compound would influence the boundaries of these phase regions.

    Hypothetical Phase Behavior Characteristics:

    System ComponentsExpected Phase Behavior
    This compound / WaterImmiscible, forming two distinct phases.
    This compound / OilGenerally miscible, depending on the oil's polarity and molecular weight.
    This compound / Water / SurfactantFormation of microemulsions or macroemulsions depending on the concentrations and the efficiency of the surfactant. The presence of this compound would likely increase the oil phase volume that can be incorporated.

    Mechanisms of Phase Inversion and Emulsion Type Control

    Phase inversion is the process where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa. This can be triggered by changes in temperature, concentration of components, or shear. The properties of this compound can influence this process. Its preferential solubility in the oil phase and its ability to stabilize W/O emulsions suggest it can be used to control the emulsion type. For instance, in a formulation containing both O/W and W/O promoting emulsifiers, increasing the concentration of this compound could shift the balance towards a W/O emulsion. Patents describe its use in formulations with self-invertible inverse latices, indicating its compatibility with systems designed to undergo phase inversion upon application google.comgoogle.com.

    Factors Influencing Emulsion Type with this compound:

    FactorInfluence on Emulsion Type
    Concentration Higher concentrations in the oil phase would favor the formation of a W/O emulsion.
    Interaction with Surfactants The overall hydrophilic-lipophilic balance (HLB) of the surfactant system in conjunction with the properties of this compound will determine the final emulsion type.
    Temperature Changes in temperature can alter the solubility of surfactants and this compound, potentially leading to phase inversion.

    Molecular Interactions at Liquid-Liquid and Liquid-Solid Interfaces

    This compound is a large, complex ester molecule with significant potential for various molecular interactions at both liquid-liquid and liquid-solid interfaces. While specific research focusing exclusively on this compound is limited, its structural characteristics—comprising a trilinoleate core and three isostearyl chains—provide a basis for understanding its interfacial behavior. The bulky and branched nature of the isostearyl groups, combined with the unsaturated linoleate (B1235992) components, dictates its orientation and interaction energies at interfaces.

    At a liquid-liquid interface, such as an oil-water boundary, this compound is expected to exhibit surface-active properties due to the difference in polarity between its ester linkages and its long hydrocarbon chains. The ester groups can participate in dipole-dipole interactions and potentially weak hydrogen bonding with polar phases like water, while the extensive nonpolar chains will preferentially reside in the oil phase. This amphiphilic nature, although weak compared to traditional surfactants, allows it to reduce interfacial tension. The reduction in interfacial tension is a critical factor in the formation and stabilization of emulsions. The unique branched structure of the isostearyl chains likely creates significant steric hindrance at the interface, which can prevent the close approach of droplets and inhibit coalescence.

    At liquid-solid interfaces, the adsorption of this compound is governed by the nature of the solid surface and the liquid medium. On polar solid surfaces, the ester groups may act as anchoring points for adsorption through dipole-induced dipole or hydrogen bonding interactions. Conversely, on nonpolar surfaces, van der Waals forces between the hydrocarbon chains of the molecule and the surface will dominate. The large footprint of the molecule means that a single molecule can cover a significant surface area, and the packing of these molecules on the surface will be influenced by the steric repulsion between the bulky isostearyl groups.

    The molecular interactions of this compound can be compared to other large ester molecules used in similar applications. For instance, in comparison to a linear triglyceride, the branched chains of this compound would result in a less ordered, more diffuse interfacial layer. This less compact structure can be advantageous in creating a soft, pliable film at the interface, a desirable property in cosmetic and pharmaceutical formulations.

    Research on Microstructure Formation in Dispersed Systems

    In oil-in-water (O/W) emulsions, this compound, when present in the oil phase, can migrate to the oil-water interface. While not a primary emulsifier, it can act as a co-stabilizer. The bulky nature of its isostearyl chains can provide a steric barrier that contributes to the stability of the emulsion by preventing droplet aggregation and coalescence. This steric stabilization is particularly effective in systems where electrostatic repulsion is weak. The presence of this compound can lead to the formation of smaller, more uniform droplets during homogenization due to its effect on interfacial tension and its ability to inhibit Ostwald ripening.

    In water-in-oil (W/O) emulsions, this compound is a more significant component of the continuous phase. Its high molecular weight and branched structure contribute to the viscosity of the oil phase, which can slow down the movement of water droplets and reduce the rate of sedimentation or creaming. Furthermore, its interactions with the primary emulsifier at the interface can enhance the stability of the interfacial film. The trilinoleate core, with its unsaturated bonds, can also influence the packing and fluidity of the interfacial layer.

    The impact of this compound on the microstructure of dispersed systems can be investigated using various analytical techniques. For example, light scattering techniques can be employed to determine the particle size distribution of emulsions, while microscopy (both optical and electron) can provide direct visualization of the droplet morphology and arrangement. Rheological measurements are crucial for understanding how the presence of this compound affects the flow behavior and viscoelastic properties of the dispersion, which are direct consequences of the underlying microstructure.

    While comprehensive research data specifically detailing these effects for this compound is not widely available in public literature, the principles of colloid and interface science provide a strong framework for predicting its behavior based on its molecular structure.

    Rheological and Viscoelastic Properties Research

    Advanced Rheometric Characterization of TRIISOSTEARYL TRILINOLEATE-Containing Formulations

    Advanced rheometric characterization is essential for understanding the behavior of cosmetic ingredients like this compound under various conditions. These studies are crucial for formulators to predict product performance, stability, and sensory experience. Such characterization typically involves both steady shear and oscillatory rheology to provide a comprehensive picture of the material's flow and viscoelastic nature.

    Steady Shear Rheology: Viscosity and Flow Behavior Indices

    Steady shear rheology measures the viscosity of a fluid under a constant shear rate, providing insights into its flow behavior. For a compound like this compound, which is used to modify the viscosity of cosmetic products, this analysis would reveal how it affects a formulation's resistance to flow when being poured, spread, or applied.

    Detailed research findings from steady shear rheology experiments on this compound are not widely published. However, a typical analysis would involve measuring viscosity across a range of shear rates to determine the flow behavior index (n). This index indicates whether the fluid is Newtonian (n=1), shear-thinning (n<1), or shear-thickening (n>1). Many cosmetic formulations are designed to be shear-thinning for ease of application.

    Table 1: Illustrative Steady Shear Rheology Data (Note: The following table is a template for data presentation. Specific experimental values for this compound are not publicly available.)

    Shear Rate (s⁻¹) Viscosity (Pa·s) Flow Behavior Index (n)

    Oscillatory Rheology: Storage and Loss Moduli Analysis

    Oscillatory rheology probes the viscoelastic nature of a material by applying a small, oscillating stress or strain. This technique helps to understand the material's structure and stability. The key parameters measured are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

    For this compound, this analysis would be particularly relevant in formulations like creams and lotions, where a certain degree of structure is desired for stability and texture. A higher G' relative to G'' would indicate a more structured, gel-like behavior. Extensive searches did not yield specific G' and G'' data for this compound.

    Table 2: Illustrative Oscillatory Rheology Data (Note: The following table is a template for data presentation. Specific experimental values for this compound are not publicly available.)

    Frequency (Hz) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa)

    Elucidation of Structure-Rheology Relationships in Complex Fluids

    The relationship between the molecular structure of an ingredient and the macroscopic rheological properties of a formulation is a fundamental aspect of materials science. Understanding these relationships allows for the targeted design of products with specific textures and flow behaviors.

    Impact of Molecular Architecture on Macroscopic Flow Behavior

    The molecular architecture of this compound, a large ester molecule, is expected to significantly influence its rheological properties. Its long, branched fatty acid chains would likely lead to considerable intermolecular interactions, contributing to its viscosity-modifying effects. However, specific studies detailing how the molecular structure of this compound directly correlates with macroscopic flow behavior are not available in the reviewed literature.

    Influence of Concentration and Temperature on Viscoelastic Response

    The concentration of a viscosity modifier and the temperature of the system are critical variables that affect the viscoelastic response of a formulation. Generally, an increase in the concentration of a large molecule like this compound would be expected to increase both the viscosity and the elastic modulus of a formulation. Conversely, an increase in temperature typically leads to a decrease in these properties. While these are general principles of rheology, specific quantitative data on the influence of concentration and temperature on the viscoelastic response of this compound formulations could not be located in public-domain research.

    Table 3: Illustrative Data on the Influence of Concentration and Temperature (Note: The following table is a template for data presentation. Specific experimental values for this compound are not publicly available.)

    Concentration (% w/w) Temperature (°C) Viscosity (Pa·s) G' (Pa) G'' (Pa)

    Thixotropic and Rheopectic Behavior Studies

    Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases over time under constant shear and then recovers when the shear is removed. This is a desirable property in many cosmetic products, allowing for easy application followed by the product staying in place. Rheopexy is the opposite, time-dependent shear-thickening behavior, which is less common. Studies specifically investigating the thixotropic or rheopectic behavior of this compound are not present in the available scientific literature. Such studies would typically involve "loop" tests where the shear rate is ramped up and then down, with a hysteresis loop indicating thixotropic (or rheopectic) behavior.

    Table 4: Compound Names Mentioned

    Compound Name

    Tribological Performance Research in Material Systems

    Tribology is the science and engineering of interacting surfaces in relative motion. It encompasses the study of friction, wear, and lubrication. The tribological performance of a compound like this compound would be critical in applications where it is intended to function as a lubricant or a friction-modifying additive in a material system.

    Lubrication Mechanism Investigations

    The lubrication mechanism of a substance describes how it reduces friction and wear between two surfaces. Lubrication regimes are typically categorized as boundary, mixed, and hydrodynamic lubrication, each defined by the thickness of the lubricant film relative to the surface roughness. The chemical and physical properties of the lubricant, such as its viscosity, polarity, and molecular structure, dictate its performance in these regimes.

    A thorough search of scientific and engineering databases did not yield any specific studies investigating the lubrication mechanism of this compound. Research in this area would typically involve techniques such as thin-film interferometry, atomic force microscopy (AFM), and surface spectroscopy to observe film formation and interaction with surfaces under various loads and speeds. Without such studies, the specific mode of action of this compound as a lubricant remains uncharacterized in the public domain.

    Friction Reduction and Wear Mitigation Studies

    The effectiveness of a lubricant is quantified by its ability to reduce the coefficient of friction and mitigate wear. Friction reduction and wear mitigation studies are crucial for determining the practical utility of a compound as a lubricant. These studies often involve standardized tribological tests using equipment like pin-on-disk or ball-on-flat tribometers to measure key performance indicators under controlled conditions.

    Despite the relevance of such data for any potential lubricating applications, no specific research findings detailing the friction reduction and wear mitigation properties of this compound were found. Consequently, there is no available data on its coefficient of friction, wear scar dimensions, or performance under different loads, speeds, and temperatures in material systems.

    To illustrate the type of information that would be sought in such studies, the following data table is provided as a template. However, it is important to note that the values for this compound are not available in the reviewed literature.

    Test ParameterTest ConditionsResult for this compound
    Coefficient of Friction Steel-on-steel contact, 10 N load, 0.1 m/s sliding speedData not available
    Wear Scar Diameter (mm) Four-ball test, ASTM D4172, 1200 rpm, 75°C, 40 kg, 1 hrData not available
    Load-Carrying Capacity (N) Falex Pin and Vee Block Test, ASTM D3233Data not available

    Applications in Advanced Materials and Industrial Systems

    Research on TRIISOSTEARYL TRILINOLEATE as a Processing Aid in Polymer Science

    Research into the application of this compound as a processing aid in polymer science is currently limited. Polymer processing aids are additives that, when incorporated into a polymer melt, can enhance production efficiency and product quality. cpiplastic.comeupegypt.comarkema.com They typically function by reducing friction between the polymer and the processing equipment, which can lead to benefits such as the elimination of melt fracture, reduced die buildup, and lower energy consumption. arkema.comshinepolymer.com

    Given the known lubricating and viscosity-controlling properties of this compound in other applications, it is hypothesized that it could function as an internal or external lubricant in polymer processing. cosmileeurope.euspecialchem.com As an internal lubricant, it could reduce the friction between polymer chains, leading to a decrease in melt viscosity and improved flow properties. As an external lubricant, it might migrate to the surface of the polymer melt, creating a slip layer between the polymer and the metal surfaces of extruders or molds.

    Further research is necessary to validate these potential applications and to determine the efficacy of this compound in various polymer systems, such as polyolefins (LLDPE, HDPE), and engineering plastics. shinepolymer.comspecialchem.com

    Table 1: Potential Benefits of this compound as a Polymer Processing Aid (Hypothesized)

    Potential BenefitMechanism of Action
    Reduced Melt ViscosityInternal lubrication between polymer chains.
    Improved Mold Flow and FillingLowered friction and enhanced melt flow properties.
    Reduced Extruder TorqueDecreased friction at the polymer-metal interface.
    Improved Surface Finish of Final ProductElimination of surface defects like melt fracture.
    Prevention of Die BuildupFormation of a lubricating layer on die surfaces.

    Note: This table is based on the theoretical application of the compound's known properties to polymer processing and requires empirical validation.

    Role in Specialized Lubricant Formulation Development

    The inherent properties of synthetic esters make them valuable components in the formulation of high-performance lubricants. lube-media.comtaylorfrancis.comzslubes.com While specific research on this compound in specialized industrial lubricants is not widely published, its chemical structure suggests potential utility.

    The effectiveness of a lubricant formulation often depends on the synergistic interaction between the base oil and various additives. The polarity of esters can influence how they interact with other lubricant components, such as anti-wear agents, friction modifiers, and detergents. lube-media.com The large, branched structure of this compound could potentially offer good solubility for other additives, preventing their separation and ensuring their effective distribution throughout the lubricant. Its film-forming properties could also complement the function of anti-wear additives by providing a persistent boundary layer on metal surfaces. google.com However, the specific interactions with common lubricant additives would need to be systematically studied to optimize formulations.

    The formation of a stable and durable lubricant film is critical for preventing wear and reducing friction between moving parts. lube-media.com Esters are known to form strong, adhesive films on metal surfaces due to their polarity. lube-media.com The high molecular weight and branched-chain structure of this compound would be expected to contribute to the formation of a thick and robust lubricating film. This could be particularly advantageous in applications involving high loads or temperatures where thinner films might break down. The thermal and oxidative stability of such a film would be a key area for research to determine its suitability for demanding industrial applications. machinerylubrication.com

    Integration into Coatings and Surface Modification Technologies

    The film-forming capabilities of this compound, demonstrated in cosmetic applications, suggest its potential use in industrial coatings and surface modification technologies. google.com A coating containing this compound could provide a hydrophobic and protective barrier on various substrates. This could be beneficial for imparting water resistance, enhancing gloss, or improving the feel of a surface. In the context of surface modification, it could be used to alter the surface energy of a material, potentially improving its anti-fouling or release properties. mdpi.comaprcomposites.com.au

    Dispersion and Stabilization in Pigment and Particulate Systems

    This compound is known to function as a dispersant for pigments in cosmetic formulations. This function is directly transferable to industrial applications involving pigments and other particulate systems, such as in paints, inks, and plastic masterbatches. The large molecular structure of this compound can provide steric hindrance, a mechanism that prevents particles from agglomerating and settling. evonik.com

    Table 2: Key Parameters in Pigment Dispersion

    ParameterRole of DispersantPotential Contribution of this compound
    WettingDisplacement of air from the pigment surface by the liquid medium.Its ester groups can provide affinity to pigment surfaces, aiding in the initial wetting process.
    DeagglomerationBreaking down of pigment clusters into smaller particles.By coating the newly exposed surfaces, it can prevent re-agglomeration.
    StabilizationMaintaining the dispersed state of the pigments over time.The large, bulky structure can provide a strong steric barrier between pigment particles.

    Note: The effectiveness of this compound as a dispersant would depend on the specific pigment chemistry and the surrounding medium.

    Studies in Advanced Composite Materials Development

    There is currently a lack of published studies on the use of this compound in the development of advanced composite materials. However, its properties may suggest some hypothetical roles. For instance, it could potentially be used as a processing aid or a surface modifier for fillers and reinforcements in a polymer matrix. mdpi.comacs.org As a surface modifier, it could improve the compatibility and adhesion between inorganic fillers (like carbon fibers or glass spheres) and a polymer matrix, which is a critical factor in determining the mechanical properties of the composite material. mdpi.com Further investigation is required to explore these possibilities.

    Advanced Analytical Methodologies for Triisostearyl Trilinoleate Research

    Chromatographic Techniques for Separation and Characterization of Esters

    Chromatographic methods are fundamental for separating the components of complex mixtures and for the detailed characterization of individual esters. Given the large molecular weight and complexity of Triisostearyl Trilinoleate, specific chromatographic approaches are required.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of large, non-volatile molecules like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating esters based on their hydrophobicity. thermofisher.com In the analysis of this compound, a C18 column is typically employed with a gradient elution system. The mobile phase often consists of a mixture of a non-polar solvent, such as acetonitrile (B52724) or isopropanol, and a polar solvent, like water. researchgate.net This allows for the effective separation of the target ester from impurities and other components in a formulation.

    Detection in HPLC analysis of large esters can be achieved using several methods. A UV detector can be used if the molecule contains a chromophore, though many esters lack a strong UV-absorbing group. aocs.org More commonly, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is employed, as these detectors are not dependent on the optical properties of the analyte and can quantify compounds that are non-volatile. For structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.net

    Table 1: Illustrative HPLC Parameters for this compound Analysis

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A Acetonitrile
    Mobile Phase B Isopropanol
    Gradient 0-10 min: 100% A; 10-30 min: linear gradient to 100% B; 30-40 min: 100% B
    Flow Rate 1.0 mL/min
    Detector Evaporative Light Scattering Detector (ELSD)
    Injection Volume 20 µL

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying potential degradation products. mdpi.com Due to the low volatility of this large ester, direct analysis by GC-MS is challenging. Therefore, a derivatization step, such as transesterification, is often necessary to convert the fatty acid components into more volatile methyl esters (FAMEs). aocs.orgnih.gov This process allows for the analysis of the fatty acid profile of the original molecule.

    The resulting FAMEs are then separated on a capillary GC column, typically with a non-polar stationary phase. The separated components are subsequently ionized and detected by a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. researchgate.net This technique is particularly useful for detecting and identifying byproducts from the synthesis process or degradation products that may form during storage or use, such as oxidized fatty acids or smaller ester fragments. unit.no

    Spectroscopic Investigations of Molecular Interactions and States

    Spectroscopic techniques provide valuable insights into the molecular structure, interactions, and physical state of this compound.

    Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that offer a molecular fingerprint of a substance. mdpi.comeag.com For this compound, FTIR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. The strong carbonyl (C=O) stretching band of the ester group is typically observed around 1740 cm⁻¹. umcs.pl The C-O stretching vibrations and the long alkyl chains also produce distinct signals in the fingerprint region of the spectrum. umcs.pl

    Raman spectroscopy, while providing similar information on molecular vibrations, can be particularly advantageous for studying formulations, as it is less susceptible to interference from water. nih.gov This makes it a valuable tool for in-situ analysis of this compound within cosmetic emulsions. mdpi.com Both techniques can be used to study changes in molecular conformation and intermolecular interactions that occur with changes in temperature or formulation composition. irdg.org

    Table 2: Key Vibrational Bands for this compound

    Vibrational Mode FTIR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
    C-H Stretching (Alkyl) 2850 - 2960 2850 - 2960
    C=O Stretching (Ester) ~1740 ~1740
    C-H Bending (Alkyl) 1375 - 1465 1375 - 1465
    C-O Stretching (Ester) 1000 - 1300 1000 - 1300

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule. dntb.gov.ua In the ¹H NMR spectrum of this compound, specific resonances can be assigned to the protons of the glycerol (B35011) backbone, the fatty acid chains, and the isostearyl alcohol moieties. oxinst.jp

    Microscopic and Imaging Techniques for Morphological Analysis

    When this compound is incorporated into cosmetic formulations, such as emulsions or creams, its physical distribution and the morphology of the final product are of critical importance. Microscopic and imaging techniques are employed to visualize the structure of these formulations at a micro-level.

    Optical Microscopy and Electron Microscopy for Droplet/Particle Characterization

    Microscopy techniques are fundamental in visualizing the physical form of this compound, particularly when it is a component of emulsions or particulate systems.

    Optical Microscopy offers a direct way to observe the morphology and size distribution of droplets in an emulsion containing this compound. encyclopedia.pubmdpi.com While its resolution is limited, typically to the micrometer scale, it is an accessible and valuable tool for preliminary assessment of emulsion quality and stability. encyclopedia.pubmdpi.com By examining a sample of an emulsion, one can quickly gain qualitative information about the uniformity of the droplets. researchgate.net For more quantitative analysis, images captured through optical microscopy can be processed with software to measure droplet sizes and generate size distribution data. researchgate.net

    Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides significantly higher resolution, enabling nanoscale characterization. rroij.comscientistlive.com SEM is particularly useful for examining the surface topography and morphology of solid particles of this compound or the structure of a dried emulsion. rroij.comscientistlive.com TEM, on the other hand, can reveal the internal structure of particles or droplets, offering a more detailed view of the system's composition. rroij.com These high-resolution techniques are invaluable for in-depth structural analysis and for understanding how this compound interacts with other components at a microscopic level. scientistlive.com

    Table 1: Hypothetical Droplet Size Distribution of a this compound Emulsion from Microscopic Image Analysis

    Size Range (µm) Droplet Count Percentage of Total
    0.1 - 1.0 150 15%
    1.1 - 2.0 350 35%
    2.1 - 3.0 250 25%
    3.1 - 4.0 150 15%
    4.1 - 5.0 100 10%
    Total 1000 100%

    Atomic Force Microscopy (AFM) for Interfacial Studies

    Atomic Force Microscopy (AFM) is a powerful technique for investigating the properties of materials at the nanoscale. tandfonline.comtandfonline.com It is particularly well-suited for studying the interfacial behavior of molecules like this compound. tandfonline.comtandfonline.com AFM can be used to image the topography of a thin film of the compound on a substrate with high resolution, revealing details about its molecular organization.

    Beyond imaging, AFM can perform force spectroscopy to probe the mechanical properties of the sample. acs.orgnih.gov By measuring the forces between the AFM tip and the sample surface, it is possible to determine characteristics such as adhesion, elasticity, and stiffness at a localized level. acs.org For a large and complex molecule like this compound, these measurements can provide insights into its film-forming properties and its interactions with other surfaces, which is crucial for its application in coatings and personal care products.

    Table 2: Hypothetical AFM Force Spectroscopy Data for a this compound Film

    Measurement Location Adhesion Force (nN) Young's Modulus (MPa)
    Area 1 2.5 50
    Area 2 2.8 55
    Area 3 2.4 48
    Area 4 3.0 60
    Area 5 2.6 52
    Average 2.66 53

    Thermal Analysis Techniques for Phase Transitions and Stability

    Thermal analysis techniques are essential for understanding how this compound behaves under varying temperature conditions. This information is critical for predicting its stability during processing, storage, and application.

    Differential Scanning Calorimetry (DSC)

    Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal transitions of materials. nih.govlinseis.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This allows for the determination of key thermal events such as melting, crystallization, and glass transitions. youtube.com For a large ester like this compound, the DSC thermogram can reveal its melting range and crystallization behavior.

    This data is vital for understanding the physical state of the compound at different temperatures, which influences its texture, consistency, and stability in formulations. The enthalpy of these transitions, which can also be calculated from the DSC data, provides a quantitative measure of the energy absorbed or released during these phase changes. nih.gov

    Table 3: Hypothetical DSC Data for this compound

    Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
    Crystallization 15.2 12.5 -45.8
    Melting 25.8 30.1 48.2

    Thermogravimetric Analysis (TGA)

    Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orginfinitalab.com TGA is primarily used to determine the thermal stability and decomposition profile of materials. wikipedia.orgnetzsch.com By heating a sample of this compound at a constant rate, a TGA curve is generated showing the temperature at which weight loss occurs.

    This weight loss is typically associated with the decomposition of the molecule. libretexts.org The onset temperature of decomposition is a critical parameter for defining the upper-temperature limit for processing and storage of the compound to avoid degradation. tainstruments.com TGA can also provide information about the composition of a sample if different components decompose at distinct temperatures. tainstruments.com

    Table 4: Hypothetical TGA Data for this compound

    Temperature (°C) Weight Remaining (%)
    100 100.0
    150 99.9
    200 99.8
    250 99.5
    300 98.2
    350 95.1
    400 60.3
    450 5.2
    500 0.1

    Theoretical and Computational Chemistry Studies

    Molecular Dynamics Simulations of TRIISOSTEARYL TRILINOLEATE Behavior

    Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a large molecule like this compound, MD simulations can provide invaluable insights into its dynamic behavior at the atomic level, which governs its macroscopic properties such as viscosity, lubricity, and interaction with other molecules in a formulation.

    The performance of this compound in a formulation is heavily dependent on its interactions with itself and with other components. MD simulations can model these non-covalent interactions, which are primarily van der Waals forces and dipole-dipole interactions for a largely nonpolar molecule like this.

    Research on similar triglycerides, such as triolein (B1671897), has utilized MD simulations to understand intermolecular interactions in detail. nih.govacs.org These studies reveal how different parts of the triglyceride molecule interact with various solvents and other molecules. nih.govacs.org For this compound, simulations would focus on how the bulky isostearyl groups and the flexible trilinoleate moiety influence molecular packing and interactions. The strength of these interactions is a key factor in determining physical properties like vaporization enthalpy. mdpi.com

    Self-assembly is another critical phenomenon that can be modeled. In aqueous or polar environments, molecules like this compound are expected to self-assemble to minimize the exposure of their hydrophobic parts to the polar medium. mdpi.comnih.gov MD simulations, often using coarse-grained models to make the computation feasible for large systems and long timescales, can predict the formation of various structures like micelles, vesicles, or bilayer membranes. mdpi.comrsc.orgvanderbilt.edu The specific architecture of the lipid, including the number and length of its tail chains, plays a significant role in the resulting self-assembled structures. mdpi.comacs.org For instance, simulations on sebum triglycerides show that they orient their glycerol (B35011) groups towards water while the hydrophobic tails are shielded, adopting a characteristic "trident" conformation at the interface. rsc.org

    Table 1: Key Intermolecular Interactions Modeled for Triglyceride-like Molecules

    Interaction Type Description Relevance to this compound
    Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. Dominant force governing the packing and cohesion of the nonpolar isostearyl and trilinoleate chains.
    Dipole-Dipole Interactions Electrostatic interactions between the permanent dipoles of the ester groups in the glycerol backbone. Contribute to the overall intermolecular forces and influence the orientation of molecules relative to each other.
    Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. Drives the self-assembly process in emulsions and other cosmetic formulations containing water.

    The long, branched alkyl chains of this compound are not static; they are highly flexible and can adopt a multitude of conformations. mdpi.com This conformational flexibility is crucial for its function as an emollient and film-former. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transitions between them. mdpi.comnih.gov

    Studies on similar long-chain molecules have shown that their conformation is influenced by their environment. researchgate.net For example, simulations of triolein in the presence of different cosolvents showed that it could adopt either a "propeller" or a "trident" conformation depending on the solvent's ability to solubilize it. researchgate.net For this compound, understanding its preferred conformations is key to explaining its rheological properties and its feel on the skin. The flexibility of the chains allows the molecule to spread easily and form a uniform film.

    MD simulations can quantify this flexibility by calculating parameters such as the radius of gyration and dihedral angle distributions. mdpi.comacs.org This information helps in understanding how the molecule might entangle with others or align under shear, which is directly related to its viscosity and texture.

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov This is fundamental for predicting its chemical reactivity, stability, and spectroscopic properties. For a molecule like this compound, QC calculations can be used to study the reactivity of the ester groups and the double bonds in the linoleate (B1235992) chains.

    Esterification reactions, which are central to the synthesis of this molecule, have been studied using QC methods to elucidate reaction mechanisms and energetics. pku.edu.cn Such calculations can help optimize synthesis conditions. Furthermore, the double bonds in the trilinoleate portion are susceptible to oxidation, which can lead to degradation and rancidity. QC calculations can predict the most likely sites for radical attack and help in designing strategies to improve the oxidative stability of the molecule, for instance, by selecting appropriate antioxidants. While computationally expensive for such a large molecule, calculations can be performed on representative fragments to gain insight.

    Table 2: Predicted Reactive Sites of this compound from Quantum Chemical Principles

    Molecular Site Type of Reactivity Significance
    Ester Carbonyl Group Susceptible to nucleophilic attack (hydrolysis). Important for understanding chemical stability, especially in formulations with high or low pH.
    Allylic C-H Bonds (in Linoleate) Prone to radical abstraction, initiating oxidation. Key to predicting and preventing oxidative degradation (rancidity) of the molecule.
    C=C Double Bonds (in Linoleate) Can undergo addition reactions (e.g., hydrogenation, oxidation). Determines potential for chemical modification and susceptibility to degradation by environmental factors like ozone.

    Computational Rheology and Flow Simulations in Complex Fluids

    The flow behavior, or rheology, of cosmetic products is critical for consumer acceptance and product performance. nih.govsfsafetyconsulting.com.br this compound, as a major component in many formulations, significantly influences these properties. Computational rheology uses simulation techniques, often built upon MD, to predict the rheological behavior of complex fluids. researchgate.net

    These simulations can model how a collection of this compound molecules, along with other ingredients in a formulation, behaves under shear stress, such as when a lotion is spread on the skin. mdpi.comanton-paar.com The simulations can predict viscosity, shear-thinning behavior, and viscoelastic properties. researchgate.net By understanding the relationship between the molecular structure of ingredients like this compound and the macroscopic rheology, formulators can design products with specific textures and application properties. For instance, the branched nature of the isostearyl groups is expected to disrupt regular packing, leading to a lower viscosity compared to a linear analogue, a hypothesis that can be tested and quantified through simulation. mdpi.com

    Predictive Modeling for Material Design and Performance

    The ultimate goal of computational chemistry in this context is to move from understanding to prediction and design. mdpi.com By combining data from simulations and experiments, it is possible to build predictive models, often using machine learning and artificial intelligence, that link molecular structures to macroscopic properties. mdpi.comarxiv.org

    For a class of materials like cosmetic esters, a predictive model could take molecular descriptors (such as chain length, degree of branching, number of double bonds) as input and predict properties like viscosity, melting point, and skin feel. greyb.comresearchgate.net Such models, once validated, can be used for in silico screening of new potential ingredients, drastically reducing the time and cost of experimental development. mdpi.com For this compound, these models could be used to explore how modifications to its structure—for example, by changing the fatty acid composition—would affect its performance in a cosmetic formulation, paving the way for the rational design of new functional ingredients. greyb.com

    Environmental Degradation and Chemical Fate Research

    Studies on the Biodegradation Pathways and Mechanisms of TRIISOSTEARYL TRILINOLEATE

    Biodegradation is a key process in the environmental breakdown of organic molecules like this compound. It is mediated by microorganisms that utilize the compound as a source of carbon and energy. The structure of this compound, being a triester composed of branched (isostearyl) and unsaturated (trilinoleate) fatty acid and alcohol moieties, presents a complex substrate for microbial enzymes.

    The primary pathway for the biodegradation of esters is initiated by enzymatic hydrolysis of the ester bonds. This cleavage breaks the large molecule into its constituent components: isostearyl alcohol and linoleic acid. These smaller molecules can then be more readily assimilated by microorganisms and further degraded through established metabolic pathways, such as β-oxidation for the fatty acids.

    The molecular structure significantly influences biodegradability. While the presence of ester groups generally enhances the potential for biodegradation, other structural features can have competing effects. nih.gov Research on various alkyl esters has shown that features like chain length, branching, and unsaturation play critical roles. nih.govresearchgate.net The branched nature of the isostearyl groups in this compound can cause steric hindrance, potentially slowing down the rate of enzymatic attack compared to linear analogues. Conversely, the unsaturated bonds within the linoleate (B1235992) moiety may increase biodegradability. nih.govresearchgate.net

    The rate of this reaction is influenced by several factors, including temperature, pH, and the molecular structure of the ester itself. nih.gov For large, water-insoluble esters like this compound, the hydrolysis occurs at the oil-water interface. The kinetics can often be described by the Michaelis-Menten model, which relates the reaction rate to substrate concentration and key enzymatic parameters.

    Table 1: Factors Influencing Enzymatic Hydrolysis Rates of Large Esters

    FactorEffect on Hydrolysis RateRationale
    Temperature Increases up to an optimal point, then decreasesReaction rates generally increase with temperature, but high temperatures can denature the enzyme.
    pH Rate is optimal within a specific pH rangeEnzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site.
    Molecular Structure Complex; branching tends to decrease the rate, while unsaturation may increase itSteric hindrance from branched chains can block enzyme access. nih.govresearchgate.net
    Water Availability Essential for the hydrolytic reactionWater is a reactant in the hydrolysis process. youtube.com

    The biodegradability of chemical substances is routinely assessed using standardized tests in controlled laboratory environments. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the biodegradability of chemicals, such as the OECD 301 series for "Ready Biodegradability." covalo.com A substance is considered readily biodegradable if it achieves a certain percentage of degradation (e.g., 60% of its theoretical oxygen demand) within a 10-day window during a 28-day test. covalo.com

    Research on a range of esters in marine sediments has demonstrated that chemical structure has a direct impact on the rate and extent of anaerobic biodegradation. Esters with a total carbon number between 12 and 18 showed good biodegradability, while branching in the alcohol or acid moiety tended to decrease it. nih.govresearchgate.net This suggests that the isostearyl groups of this compound might reduce its degradation rate relative to a linear analogue.

    Table 2: Biodegradation Data for Structurally Related Polyol Esters (Read-Across Approach)

    SubstanceTest GuidelineInoculumResult (28 days)ClassificationReference
    Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane (B17298)OECD 301FSewage Effluent86%Readily Biodegradable epa.gov
    Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301BActivated Sludge62.9%Readily Biodegradable epa.gov
    Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-DSewage Effluent78%Readily Biodegradable epa.gov

    Abiotic Degradation Studies (e.g., Hydrolysis, Oxidation)

    In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. The two primary abiotic degradation pathways for this molecule are hydrolysis and oxidation.

    Hydrolysis is a chemical reaction in which a water molecule cleaves one of the ester bonds. libretexts.org This reaction can be catalyzed by acids or bases. chemguide.co.uklumenlearning.com In the environment, this means that the pH of the receiving waters (rivers, lakes) can influence the rate of hydrolysis. The reaction is generally slow at neutral pH but accelerates under acidic or alkaline conditions. chemrxiv.org Like enzymatic hydrolysis, the ultimate products are isostearyl alcohol and linoleic acid. Given the large size and hydrophobicity of the molecule, abiotic hydrolysis is likely to be a slow process under typical environmental conditions (pH 6-9, moderate temperatures).

    Oxidation primarily targets the double bonds present in the trilinoleate portion of the molecule. These unsaturated sites are susceptible to attack by atmospheric oxygen and reactive oxygen species (e.g., hydroxyl radicals), particularly in the presence of sunlight (photo-oxidation). mdpi.com This process can lead to the formation of various smaller, more oxygenated compounds, including aldehydes, ketones, and carboxylic acids. Oxidation can alter the physical properties of the molecule and potentially facilitate further degradation by other processes.

    Methodologies for Assessing Environmental Transformation and Persistence

    A systematic framework is used to assess the environmental fate and persistence of chemicals. This involves a combination of laboratory testing, environmental monitoring, and computational modeling. nih.gov

    Standardized Biodegradation Tests: As mentioned, the OECD Test Guidelines (e.g., OECD 301, 306, 310) are the primary tools for evaluating biodegradability in laboratory settings. covalo.comnih.gov These screening-level tests determine if a substance is likely to be rapidly and completely removed from the environment.

    Simulation Studies: For substances that are not readily biodegradable, more complex simulation tests (e.g., OECD 308, OECD 309) are conducted. These tests use environmental compartments like water and sediment to determine a degradation half-life under more realistic conditions. nih.gov

    Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: This is a hazard-based approach used by regulatory agencies to identify substances of high concern. nih.gov Persistence is evaluated based on degradation half-lives in water, soil, and sediment.

    Quantitative Structure-Activity Relationship (QSAR) Models: These are computational tools that predict the physicochemical properties and environmental fate of a chemical based on its molecular structure. covalo.com QSARs can be used to estimate properties like biodegradability and partition coefficients, providing valuable information when experimental data is lacking. oup.com

    Advanced Analytical Methods: Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for tracking the disappearance of the parent compound and identifying transformation products in degradation studies. pjoes.comresearchgate.net

    Product Design for Enhanced Environmental Compatibility (from a chemical degradation perspective)

    The principles of green chemistry and eco-design are increasingly being applied to the development of new cosmetic ingredients to minimize their environmental impact. safic-alcan.com From a chemical degradation perspective, this involves designing molecules that perform their intended function effectively while also being susceptible to rapid and complete breakdown in the environment. personalcareinsights.com

    For large esters like this compound, several design strategies can enhance environmental compatibility:

    Minimizing Steric Hindrance: While branching can be desirable for performance attributes like skin feel and stability, excessive or poorly positioned branching can hinder enzymatic hydrolysis. nih.govresearchgate.net Strategic placement of branches or the use of less bulky branched groups can improve biodegradability.

    Incorporating "Weak Links": Ester bonds are considered hydrolysable "weak links" that facilitate degradation. The design of this compound already incorporates this principle. Other functional groups that are known to be susceptible to enzymatic or abiotic cleavage could also be considered.

    Controlling Chain Length: Studies have shown that there can be an optimal fatty acid chain length for maximizing biodegradability. nih.gov

    Avoiding Recalcitrant Moieties: The incorporation of chemical groups that are known to be persistent in the environment (e.g., certain aromatic or halogenated structures) should be avoided. The aliphatic nature of this compound is favorable in this regard.

    The development of sustainable cosmetic ingredients involves a careful balance between performance, safety, and environmental impact. safic-alcan.comkblcosmetics.com By understanding the structure-degradability relationships of molecules like this compound, chemists can design the next generation of ingredients with an improved environmental profile.

    Q & A

    Basic: What are the established methods for synthesizing Triisostearyl Trilinoleate, and how can researchers ensure reproducibility in its preparation?

    Methodological Answer:
    this compound synthesis typically involves esterification of trilinoleic acid with isostearyl alcohol under controlled catalytic conditions. Key reproducibility considerations include:

    • Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or lipases for enzymatic esterification, with temperature and solvent optimization .
    • Purification : Column chromatography or molecular distillation to isolate the esterified product, followed by characterization via NMR (for structural confirmation) and HPLC (for purity assessment) .
    • Documentation : Adhere to NIH guidelines for reporting experimental conditions (e.g., solvent ratios, reaction times) to enable replication .

    Advanced: How can computational modeling predict the interaction of this compound with lipid bilayers in biological systems?

    Methodological Answer:
    Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can elucidate its behavior:

    • MD Simulations : Use software like GROMACS to simulate interactions with lipid bilayers, focusing on parameters like diffusion coefficients and free energy profiles .
    • QSAR : Correlate hydrophobicity (logP) and molecular volume with membrane permeability data from in vitro assays (e.g., Franz cell diffusion studies) .
    • Validation : Cross-reference computational results with experimental data (e.g., fluorescence anisotropy measurements) to refine models .

    Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

    Methodological Answer:

    • Spectroscopic Methods : FT-IR for ester bond identification (C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR for confirming branching in the isostearyl chain .
    • Chromatography : GC-MS for detecting residual alcohol or fatty acids; HPLC-ELSD for quantifying impurities without UV-active groups .
    • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and melting behavior, critical for stability studies .

    Advanced: What strategies can resolve contradictions in reported biological activities of this compound across studies?

    Methodological Answer:

    • Data Triangulation : Combine in vitro (e.g., cytotoxicity assays) and in silico (e.g., docking studies) data to validate bioactivity claims .
    • Meta-Analysis : Systematically review variables like solvent systems (e.g., ethanol vs. DMSO) that may influence activity outcomes .
    • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., pH, temperature) to isolate confounding factors .

    Basic: How should researchers design experiments to assess the oxidative stability of this compound?

    Methodological Answer:

    • Accelerated Aging : Expose samples to elevated temperatures (e.g., 40–60°C) and monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) over time .
    • Antioxidant Screening : Test synergistic effects with tocopherols or ascorbyl palmitate using Rancimat or Oxipres® instruments .
    • Statistical Design : Apply response surface methodology (RSM) to optimize stability conditions (e.g., oxygen exposure, light intensity) .

    Advanced: How can researchers investigate the role of this compound in modulating skin barrier function at the molecular level?

    Methodological Answer:

    • Transcriptomic Profiling : Use RNA-seq or microarrays to identify genes (e.g., filaggrin, involucrin) regulated by this compound in 3D epidermal models .
    • Proteomic Analysis : LC-MS/MS to quantify changes in barrier-related proteins (e.g., ceramide synthase activity) .
    • Mechanistic Studies : Employ siRNA knockdown of candidate genes to confirm functional roles in barrier enhancement .

    Basic: What are the best practices for documenting and presenting this compound research data to ensure clarity and reproducibility?

    Methodological Answer:

    • Structured Reporting : Follow Beilstein Journal guidelines for separating experimental details (in supplements) and results/discussion (in main text) .
    • Data Tables : Include raw data (e.g., NMR shifts, chromatogram retention times) alongside processed results to enable independent verification .
    • Ethical Compliance : Adhere to NIH preclinical checklists for reporting cell culture or animal study conditions .

    Advanced: How can researchers address challenges in quantifying this compound metabolites in complex biological matrices?

    Methodological Answer:

    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma or tissue homogenates .
    • Advanced Detection : Use UPLC-QTOF-MS for high-resolution metabolite profiling, coupled with isotope-labeled internal standards for quantification .
    • Method Validation : Assess recovery rates, matrix effects, and limit of detection (LOD) per ICH Q2(R1) guidelines .

    Tables for Key Methodological Comparisons

    Table 1: Analytical Techniques for this compound Characterization

    TechniqueApplicationSensitivityReference
    GC-MSResidual solvent analysis0.1 ppm
    HPLC-ELSDPurity quantification0.5%
    FT-IRFunctional group identificationN/A

    Table 2: Strategies for Resolving Data Contradictions

    StrategyMethodologyUse Case Example
    TriangulationCombine in vitro and computational dataConflicting bioactivity results
    Meta-AnalysisSystematic variable reviewSolvent-induced activity shifts

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